molecular formula C8H11BrN2O B13968329 2-Bromo-6-isobutoxypyrazine

2-Bromo-6-isobutoxypyrazine

Cat. No.: B13968329
M. Wt: 231.09 g/mol
InChI Key: RTRBDGPPDYVWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-isobutoxypyrazine is a chemical compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the 2-position and an isobutoxy group at the 6-position of the pyrazine ring. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-isobutoxypyrazine can be achieved through various synthetic routes. One common method involves the bromination of 6-isobutoxypyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-isobutoxypyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Formation of substituted pyrazines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 6-isobutoxypyrazine.

Scientific Research Applications

2-Bromo-6-isobutoxypyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-isobutoxypyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and isobutoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxypyrazine: Similar structure with a methoxy group instead of an isobutoxy group.

    2-Chloro-6-isobutoxypyrazine: Similar structure with a chlorine atom instead of a bromine atom.

    2-Bromo-6-ethoxypyrazine: Similar structure with an ethoxy group instead of an isobutoxy group.

Uniqueness

2-Bromo-6-isobutoxypyrazine is unique due to the presence of the isobutoxy group, which can impart distinct chemical and biological properties compared to other similar compounds. The combination of the bromine atom and isobutoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-6-(2-methylpropoxy)pyrazine

InChI

InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-4-10-3-7(9)11-8/h3-4,6H,5H2,1-2H3

InChI Key

RTRBDGPPDYVWSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CN=CC(=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.